molecular formula C7H12O3 B14784428 Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate

Cat. No.: B14784428
M. Wt: 144.17 g/mol
InChI Key: GIEUTJKEZCVILV-UHFFFAOYSA-N
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Description

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is a cyclopropane-containing ester derivative characterized by a stereochemically defined (1R,2S) configuration. Its structure includes a hydroxymethyl group attached to the cyclopropane ring and a methyl ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-[2-(hydroxymethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3

InChI Key

GIEUTJKEZCVILV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of a cyclopropyl carbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name CAS No. Molecular Formula Substituents/Functional Groups Key Structural Differences Reference
Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate N/A C₈H₁₂O₄ (1R,2S)-cyclopropane, hydroxymethyl, methyl ester Reference compound
Methyl 2-chloro-2-cyclopropylideneacetate 82979-45-1 C₆H₇ClO₂ Cyclopropylidene, chloro, methyl ester Chloro substituent; unsaturated cyclopropane ring
Methyl 2-cyclopropyl-2-hydroxyacetate N/A C₆H₁₀O₃ Cyclopropyl, hydroxy, methyl ester Hydroxy instead of hydroxymethyl; no stereochemistry specified
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride 1417805-94-7 C₇H₁₄ClNO₂ Aminomethyl, hydrochloride salt Basic amine group; salt form enhances solubility
((1R,2S)-2-(3-Fluorophenyl)-2-((p-tosyloxy)methyl)cyclopropyl)methyl acetate 1450904-92-3 C₂₀H₂₁FO₅S Fluorophenyl, tosyloxy, methyl ester Aromatic and sulfonate groups; complex substituents

Key Observations :

  • The target compound’s hydroxymethyl group distinguishes it from chloro () and aminomethyl () analogs, affecting polarity and reactivity.
  • Stereochemistry (1R,2S) is critical for biological activity in intermediates like leteboresant (), whereas simpler analogs (e.g., ) lack defined stereochemistry.

Physical and Chemical Properties

Property Target Compound Methyl 2-chloro-2-cyclopropylideneacetate Methyl 2-cyclopropyl-2-hydroxyacetate
Molecular Weight ~172.18 g/mol 146.57 g/mol 130.14 g/mol
Polarity Moderate (ester + hydroxyl) Low (chloro + unsaturated ring) Moderate (ester + hydroxyl)
Solubility Likely polar solvent-soluble Lipophilic due to chloro group Polar solvent-soluble
Stability Ester hydrolysis susceptibility Stable to nucleophiles due to electron-withdrawing Cl Prone to oxidation (hydroxy group)

Notes:

  • The chloro substituent in increases lipophilicity and stability against nucleophilic attack compared to the hydroxymethyl group in the target compound .
  • Fluorine-containing analogs () exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Biological Activity

Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is a chemical compound with the molecular formula C7_7H12_{12}O3_3 and a molecular weight of approximately 144.17 g/mol. This compound features a cyclopropyl group attached to a hydroxymethyl moiety, which contributes to its unique structural and chemical properties. Understanding its biological activity is crucial for exploring potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C7_7H12_{12}O3_3
Molecular Weight 144.17 g/mol
Functional Groups Ester, Hydroxymethyl, Cyclopropyl

The stereochemistry of the compound, specifically the (1R,2S) configuration, is significant as it may influence its biological interactions and pharmacological properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Simmons-Smith Reaction: A widely used method for cyclopropanation that allows for stereospecific conversion of alkenes into cyclopropane derivatives .
  • Esterification Reactions: Utilizing hydroxymethyl derivatives to form esters can enhance the compound's reactivity and biological activity.

These synthetic routes enable modifications that could lead to derivatives with enhanced biological profiles.

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, compounds with similar structures have demonstrated notable antibacterial and antifungal activities. For instance:

  • Compounds containing cyclopropane rings have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against pathogens such as E. coli and Bacillus species .

Case Studies

Several studies have explored the biological activities of cyclopropane-containing compounds:

  • Antitumor Activity: A series of cyclopropane derivatives were evaluated against cancer cell lines, showing significant inhibitory effects on colon, lung, breast cancer, melanoma, and leukemia cell lines. The structure-activity relationship (SAR) indicated that modifications to the cyclopropane moiety could enhance potency .
  • Enzyme Inhibition: Research has indicated that compounds with similar functionalities may interact with key enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
Methyl 2-(hydroxymethyl)cyclopropanecarboxylateC7_7H12_{12}O3_3Moderate antibacterial activity
Methyl 3-hydroxybutanoateC5_5H10_{10}O3_3Antifungal properties against Candida species
Methyl 3-(hydroxymethyl)propanoateC6_6H12_{12}O3_3Antimicrobial effects noted in various studies

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these analogs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group on the cyclopropane ring undergoes oxidation to form carboxylate derivatives. Key reagents and conditions include:

Oxidizing Agent Conditions Product Yield
Dess-Martin periodinaneDichloromethane, 0–25°CCyclopropane-carbaldehyde derivative>80%
KMnO₄Acidic aqueous conditionsCyclopropane-carboxylic acid60–70%

Oxidation typically preserves the cyclopropane ring integrity while modifying the hydroxymethyl group. The Dess-Martin reagent is preferred for high selectivity and mild conditions .

Reduction Reactions

The ester group can be reduced to primary alcohols using strong hydride donors:

Reducing Agent Conditions Product Yield
LiAlH₄Tetrahydrofuran, reflux2-((1R,2S)-2-(Hydroxymethyl)cyclopropyl)ethanol75–85%
NaBH₄Methanol, 0°CPartial reduction (mixed products)30–40%

LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective due to steric hindrance from the cyclopropane ring .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions under basic conditions:

Nucleophile Conditions Product Yield
KCNDMSO, 80°CCyclopropane-nitrile derivative65–70%
NH₃ (g)Ethanol, pressurized reactorCyclopropane-amine derivative50–55%

Cyanide substitution proceeds efficiently in polar aprotic solvents, while amination requires elevated pressure .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid derivatives:

Reagent Conditions Product Yield
NaOHH₂O/EtOH, reflux2-((1R,2S)-2-(Hydroxymethyl)cyclopropyl)acetic acid90–95%
H₂SO₄Methanol, 60°CTransesterification products70–75%

Basic hydrolysis is quantitative, while acid conditions promote transesterification .

Coupling Reactions and Amide Formation

The carboxylic acid (post-hydrolysis) engages in coupling reactions:

Coupling Reagent Conditions Product Yield
CDI (Carbodiimide)THF, room temperatureCyclopropane-acetamide derivatives80–85%
EDC/HOBtDMF, 0°CPeptide-conjugated cyclopropanes70–75%

CDI-mediated coupling is robust for synthesizing amides without racemization .

Key Research Findings

  • Steric Effects : The cyclopropane ring imposes significant steric constraints, slowing reactions at the ester group compared to linear analogs.

  • Chiral Integrity : The (1R,2S) configuration remains intact during most reactions except under strong acidic/basic conditions (>100°C).

  • Biological Relevance : Intermediate amides and aldehydes derived from this compound show affinity for enzyme active sites in preliminary assays .

For further details on synthetic protocols, consult primary literature from the National Center for Biotechnology Information (NCBI) databases .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves cyclopropanation strategies, such as the use of methyl 2-chloro-2-cyclopropylideneacetate as a precursor. Key steps include enantioselective cyclopropane ring formation via transition-metal catalysis or organocatalytic methods. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically affect diastereomeric ratios. For example, Pd-catalyzed reactions under anhydrous conditions at 0–5°C favor the (1R,2S) configuration by minimizing epimerization .

Q. How can researchers confirm the stereochemical integrity of the cyclopropane ring in this compound?

X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, 1H^1H-NMR coupling constants (e.g., JC(1)C(2)1.48A˚J_{C(1')-C(2)} \approx 1.48 \, \text{Å}) and NOE correlations between the hydroxymethyl and cyclopropane protons provide stereochemical validation. Comparative CD spectroscopy with known stereoisomers is also effective .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Store as a lyophilized powder at -20°C in moisture-free containers. In solution, use anhydrous DMSO or ethanol at -80°C to prevent ester hydrolysis. Handling requires nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal exposure and inhalation risks .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its biological activity when incorporated into peptide analogues?

The cyclopropane group imposes conformational rigidity, enhancing peptide receptor binding affinity and proteolytic stability. For example, cyclopropane-containing amino acid analogues exhibit up to 10-fold higher potency in opioid receptor assays compared to flexible counterparts. This is attributed to preorganization of the bioactive conformation, as demonstrated in Hruby et al.’s studies on constrained peptide systems .

Q. What analytical methods resolve contradictions in reported NMR data for this compound?

Discrepancies in 1H^1H-NMR shifts (e.g., δ 1.257–1.531 ppm for cyclopropane protons) often arise from solvent polarity or temperature effects. To harmonize data, use deuterated chloroform at 25°C and calibrate against internal standards (e.g., TMS). High-field NMR (≥500 MHz) combined with 13C^{13}\text{C}-HSQC can differentiate diastereomers .

Q. What strategies mitigate racemization during esterification or amidation reactions involving this compound?

Racemization is minimized using low-temperature (≤0°C), aprotic conditions (e.g., DCM/THF) and non-basic coupling agents like HATU/DIPEA. For amidation, pre-activation of the carboxylate with NHS esters reduces exposure to nucleophilic catalysts that promote epimerization .

Q. How does the hydroxymethyl group’s spatial orientation affect metabolic stability in vivo?

The (2S)-hydroxymethyl group’s axial position shields it from first-pass oxidation by CYP3A4, extending half-life in rodent models. In contrast, the (2R) epimer undergoes rapid glucuronidation. Stability assays using liver microsomes and LC-MS/MS quantification are recommended for metabolic profiling .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

Common issues include incomplete cyclopropanation or side reactions (e.g., ring-opening). Solutions:

  • Catalyst optimization : Use Pd(PPh3_3)4_4 with PhSiH3_3 for higher turnover numbers .
  • Purification : Employ flash chromatography with petroleum ether/EtOAc (95:5) gradients to separate byproducts .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

DFT calculations (e.g., Gaussian09 at the B3LYP/6-31G* level) model transition states for cyclopropane ring-opening reactions. MD simulations (Amber22) assess conformational stability in solvent environments .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous buffers: How to validate?

Discrepancies arise from pH-dependent ester hydrolysis. Validate via:

  • HPLC-UV : Monitor degradation at λ = 254 nm in PBS (pH 7.4) over 24 hours.
  • Dynamic Light Scattering : Detect aggregates in aqueous solutions >1 mM .

Stability Under Extreme Conditions

Q. How does the compound degrade under high-temperature or acidic conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, producing cyclopropane fragmentation products (e.g., acetic acid derivatives). In 1M HCl, ester hydrolysis occurs within 2 hours at 40°C, confirmed by 1H^1H-NMR loss of the methyl ester signal (δ 3.67 ppm) .

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